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Compound of Interest

Compound Name: ML 190

Cat. No.: B580651 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and

biological activity of ML190, a potent and selective kappa opioid receptor (KOR) antagonist.

This document is intended to serve as a valuable resource for researchers and professionals

engaged in neuroscience, pharmacology, and drug development.

Chemical Structure and Properties
ML190 is a small molecule with the chemical name N-[3-[4-(4-Methoxyphenyl)-1-

piperazinyl]propyl]-1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazine-5(6H)-acetamide.[1] Its

chemical structure and key identifying properties are summarized in the tables below.

Table 1: Chemical Identification of ML190
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Identifier Value

IUPAC Name

N-[3-[4-(4-Methoxyphenyl)-1-

piperazinyl]propyl]-1-methyl-6-oxopyrido[2,3-

e]pyrrolo[1,2-a]pyrazine-5(6H)-acetamide[1]

CAS Number 1355244-02-8[1][2][3]

Molecular Formula C27H32N6O3

SMILES
CC1=C2C(=NC=C1)N(C(=O)C3=CC=CN32)CC

(=O)NCCCN4CCN(CC4)C5=CC=C(C=C5)OC

Table 2: Physicochemical Properties of ML190

Property Value Source

Molecular Weight 488.58 g/mol

Appearance White to off-white solid

Purity ≥98% (HPLC)

Solubility

Soluble to 20 mM in DMSO.

Needs ultrasonic and warming

for dissolution in DMSO at 9.77

mg/mL (20.00 mM).

Storage

Powder: -20°C for 3 years; 4°C

for 2 years. In solvent: -80°C

for 6 months; -20°C for 1

month.

Note: Experimental data for properties such as melting point, boiling point, and pKa for ML190

are not readily available in the public domain. These properties can be estimated using

quantitative structure-property relationship (QSPR) models and other computational prediction

methods.

Biological Activity and Mechanism of Action
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The primary and well-characterized biological activity of ML190 is its function as a selective

antagonist of the kappa opioid receptor (KOR).

Kappa Opioid Receptor Antagonism
ML190 is a potent and selective KOR antagonist with an IC50 of 120 nM as determined by a β-

arrestin recruitment assay. It also has a corresponding EC50 of 129 nM. The compound

displays a high degree of selectivity, with a greater than 267-fold selectivity over the mu (µ) and

delta (δ) opioid receptors.

The mechanism of action for ML190's KOR antagonism involves the inhibition of β-arrestin

recruitment to the receptor upon agonist stimulation. In a cellular context, when an agonist

binds to the KOR, it triggers a conformational change that leads to the recruitment of β-arrestin.

This interaction is a key step in the signaling cascade and receptor desensitization. ML190, as

an antagonist, binds to the KOR and prevents this agonist-induced recruitment of β-arrestin.
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Kappa Opioid Receptor Signaling Pathway and ML190 Antagonism
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KOR Signaling and ML190 Antagonism

Conflicting Report: Catalase Inhibition
One source has reported ML190 as a potent and selective inhibitor of catalase. This report

suggests that ML190 blocks the enzymatic reaction by binding to the active site of catalase and

has been shown to be effective in animal models of inflammatory bowel disease. However, this

activity is not as widely documented or corroborated as its KOR antagonist activity. Therefore,

while noted, the primary and confirmed mechanism of action for ML190 remains its antagonism

of the kappa opioid receptor. Further research is required to validate the reported catalase

inhibition.
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Pharmacokinetic Properties
Limited pharmacokinetic data for ML190 is available and is summarized in the table below.

Table 3: Pharmacokinetic Parameters of ML190

Parameter Human Mouse Source

Plasma Protein

Binding (1 µM)
93.96% 88.46%

Plasma Protein

Binding (10 µM)
88.54% 80.07%

Plasma Stability (3

hours)
100% remaining 100% remaining

Hepatic Microsome

Stability (1 hour)
22.13% remaining 7.34% remaining

Hepatic Toxicity

(LC50)
>50 µM Not Reported

Experimental Protocols
The following section details the methodology for a key experiment used to characterize the

activity of ML190.

β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay is a cell-based method used to quantify the interaction between an activated KOR

and β-arrestin, thereby determining the antagonist activity of compounds like ML190. The

protocol is based on the DiscoverX PathHunter® assay platform, which utilizes enzyme

fragment complementation (EFC) with β-galactosidase.

Principle: The assay uses a cell line stably co-expressing the kappa opioid receptor fused to a

ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag. When an agonist

activates the KOR, β-arrestin is recruited to the receptor, bringing the PK and EA tags into

close proximity. This allows for the complementation of the two β-galactosidase fragments,
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forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

An antagonist will inhibit this agonist-induced signal.

Materials:

PathHunter® U2OS or CHO-K1 cells stably co-expressing KOR-PK and β-arrestin-EA

(DiscoverX, part of Eurofins)

Cell plating reagent

Test compound (ML190) and a reference KOR agonist (e.g., U-50,488)

Assay buffer (e.g., HBSS with 20 mM HEPES)

PathHunter® Detection Reagents

Procedure:

Cell Plating:

Resuspend the cells in the provided cell plating reagent to the recommended density.

Dispense the cell suspension into the wells of a white, solid-bottom 384-well microplate.

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours to allow for cell

adherence.

Compound Preparation and Addition:

Prepare serial dilutions of the KOR agonist (e.g., U-50,488) and the test antagonist

(ML190) in assay buffer.

For antagonist mode, pre-incubate the cells with ML190 for a specified time before adding

the agonist.

Add the diluted compounds to the corresponding wells of the cell plate. Include wells with

assay buffer only as a negative control and wells with agonist only as a positive control.
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Incubation:

Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes.

Detection:

Prepare the PathHunter® detection reagent mixture according to the manufacturer's

instructions.

Allow the detection reagent to equilibrate to room temperature.

Add the detection reagent to each well.

Incubate the plate at room temperature in the dark for 60 minutes.

Data Acquisition and Analysis:

Measure the chemiluminescent signal from each well using a plate reader.

The antagonist activity is determined by the degree to which ML190 inhibits the agonist-

induced signal.

Calculate the IC50 value for ML190 by plotting the percentage of inhibition against the log

concentration of ML190 and fitting the data to a four-parameter logistic equation.
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β-Arrestin Recruitment Assay Workflow
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β-Arrestin Recruitment Assay Workflow
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Conclusion
ML190 is a well-characterized, potent, and selective kappa opioid receptor antagonist. Its

defined chemical structure, favorable in vitro properties, and specific mechanism of action

make it a valuable tool for researchers investigating the role of the kappa opioid system in

various physiological and pathological processes. This technical guide provides a

comprehensive summary of the current knowledge on ML190 to support its application in

preclinical research and drug development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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